molecular formula C8H12O B2889030 3-(Cyclopropylmethyl)cyclobutan-1-one CAS No. 2355396-34-6

3-(Cyclopropylmethyl)cyclobutan-1-one

Cat. No.: B2889030
CAS No.: 2355396-34-6
M. Wt: 124.183
InChI Key: JMXDMMWOQIYIFR-UHFFFAOYSA-N
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Description

“3-(Cyclopropylmethyl)cyclobutan-1-one” is a chemical compound with a molecular weight of 124.18 . The IUPAC name for this compound is also "this compound" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12O/c9-8-4-7(5-8)3-6-1-2-6/h6-7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Lewis Acid-Catalyzed Cascade Reactions

Lewis acid-catalyzed cascade reactions involving arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers have been studied for the synthesis of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This methodology, under mild conditions, provides a versatile approach for constructing complex molecular architectures from simpler precursors. The proposed mechanism includes a Meyer-Schuster rearrangement, highlighting the synthetic utility of cyclobutane derivatives in organic synthesis (L. Yao, M. Shi, 2007).

Stereoselective Synthesis Applications

The stereoselective synthesis of cyclopropylboronate esters, trisubstituted cyclopropanols, and 2,3-disubstituted cyclobutanones using 1-alkenyl-1,1-heterobimetallics demonstrates the potential of cyclobutane derivatives in creating versatile building blocks for organic synthesis. This approach offers a pathway to synthesize complex molecules with high diastereoselectivity, showcasing the importance of cyclobutane derivatives in medicinal chemistry and natural product synthesis (Mahmud M. Hussain et al., 2009).

Palladium-Catalyzed Arylation

Palladium-catalyzed reactions involving cyclobutanones with aryl bromides have been employed to afford arylated benzolactones through a sequence of carbon-carbon bond cleavage and formation. This method is notable for its high yields and showcases the cyclobutanone ring's ability to undergo transformative reactions, providing a route to complex lactones (T. Matsuda, M. Shigeno, M. Murakami, 2008).

Tandem Catalysis for Asymmetric Coupling

Tandem catalysis involving cobalt has been reported to couple ethylene with enynes, leading to complex chiral cyclobutane molecules. This method illustrates the cyclobutane derivatives' role in converting simple precursors into structurally complex and biologically significant compounds, underlining their potential in developing pharmaceuticals (V. Pagar, T. V. RajanBabu, 2018).

Gold(I)-Catalyzed Enantioselective Ring Expansion

The gold(I)-catalyzed enantioselective ring expansion of allenylcyclopropanols to cyclobutanones with a vinyl-substituted quaternary stereogenic center has shown broad substrate scope and high yields. This method demonstrates cyclobutanones' applicability in synthesizing complex, chiral molecules, which are valuable in the synthesis of natural products and pharmaceuticals (F. Kleinbeck, F. Toste, 2009).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-(Cyclopropylmethyl)cyclobutan-1-one” can be found online . It’s important to refer to these resources when handling the compound to ensure safe usage.

Properties

IUPAC Name

3-(cyclopropylmethyl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-4-7(5-8)3-6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXDMMWOQIYIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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